Adb-fubiata
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H26FN3O2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C23H26FN3O2/c1-23(2,3)21(22(25)29)26-20(28)12-16-14-27(19-7-5-4-6-18(16)19)13-15-8-10-17(24)11-9-15/h4-11,14,21H,12-13H2,1-3H3,(H2,25,29)(H,26,28)/t21-/m1/s1 |
InChI Key |
KHAUCCNSUMBFOT-OAQYLSRUSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Structural and Chemical Characterization of Adb Fubiata Within the Scra Landscape
Classification and Naming Conventions (e.g., "ATA" Linker Chemistry)
ADB-FUBIATA is classified as a synthetic cannabinoid. cfsre.org A specific naming convention has been developed by scientists to categorize this and related analogs, utilizing "ATA" to signify the presence of an acetamide (B32628) linker. caymanchem.comcfsre.org This nomenclature helps to distinguish it from compounds with a traditional carboxamide linker, which are designated with "CA". caymanchem.comcfsre.org The acetamide linker in this compound is a key structural feature that differentiates it from earlier generations of synthetic cannabinoids. nih.govnih.gov
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]-3,3-dimethylbutanamide. wikipedia.org Other synonyms for this compound include AD-18, FUB-ACADB, and ADB-FUBIACA. wikipedia.orgcaymanchem.comunodc.org
Structural Analogs and Related Indole-3-Acetamide Compounds
The chemical structure of this compound is closely related to several other synthetic cannabinoids, particularly those that also feature an indole (B1671886) core and an amide-based linker. The following sections provide a comparative analysis of this compound with its close analog, ADB-FUBICA, and other SCRAs that share the characteristic acetamide linker.
This compound is a structural analog of the earlier synthetic cannabinoid ADB-FUBICA. wikipedia.orgnih.gov The primary structural difference between these two compounds is the extension of the amide linker in this compound by an additional methylene (B1212753) bridge. wikipedia.orgnih.gov This seemingly minor modification has significant implications for the molecule's pharmacological profile.
While ADB-FUBICA is a potent agonist at both the CB1 and CB2 cannabinoid receptors, this compound demonstrates a markedly different selectivity. nih.govreddit.com Research has shown that this compound has a significantly lower affinity for cannabinoid receptors compared to ADB-FUBICA, with an EC50 of 635 nM at the CB1 receptor. wikipedia.org Despite this lower potency, it retains full agonist activity at the CB1 receptor but is practically inactive at the CB2 receptor. wikipedia.orgnih.govreddit.com This highlights a clear CB1 selectivity for this compound, a departure from the activity of its predecessor. nih.govreddit.com
| Compound | Linker Type | Key Structural Difference | CB1 Receptor Activity | CB2 Receptor Activity |
|---|---|---|---|---|
| This compound | Acetamide ("ATA") | Extended amide linker with an additional methylene bridge | Full agonist (EC50: 635 nM) wikipedia.org | Practically inactive wikipedia.orgnih.govreddit.com |
| ADB-FUBICA | Carboxamide ("CA") | - | Potent agonist nih.govreddit.com | Potent agonist nih.govreddit.com |
This compound is part of a series of emerging synthetic cannabinoids that are characterized by an acetamide linker structure. nih.gov This group includes other compounds such as AFUBIATA, CH-FUBIATA, and CH-PIATA. nih.govresearchgate.net These "iata" analogs share common structural parts, particularly the extended linker region. researchgate.net
The metabolic pathways of these acetamide linker SCRAs, including this compound, have been investigated to understand their biotransformation. nih.govresearchgate.net For this compound, the main metabolic pathways include hydroxylation, dehydrogenation, N-dealkylation, and amide hydrolysis. researchgate.net Interestingly, the preferred site of hydroxylation for this compound is the indole ring or the adjacent methylene group, which differs from the metabolic profile of ADB-FUBICA where hydroxylation primarily occurs on the 3,3-dimethylbutanamide (B1266541) moiety. nih.gov This underscores that even small structural modifications, such as the addition of a methylene group, can significantly influence metabolic outcomes. nih.gov
| Compound Name | Chemical Formula | Molar Mass |
|---|---|---|
| This compound | C23H26FN3O2 wikipedia.org | 395.478 g·mol−1 wikipedia.org |
| AFUBIATA | Data Not Available | Data Not Available |
| CH-FUBIATA | Data Not Available | Data Not Available |
| CH-PIATA | Data Not Available | Data Not Available |
Pharmacological Profile of Adb Fubiata at Cannabinoid Receptors
Cannabinoid Receptor Binding and Activation Studies
Research has focused on determining how ADB-FUBIATA binds to and activates the human CB1 and CB2 receptors.
CB1 Receptor Agonism, Potency (EC50), and Efficacy (Emax)
This compound demonstrates significant activity at the CB1 receptor, acting as a potent agonist. Studies have reported a potency (EC50) of 635 nM for this compound at the CB1 receptor nih.goveuropa.euwikipedia.orgresearchgate.netresearchgate.netresearchgate.netcolab.wsugent.be. Furthermore, it exhibits a high efficacy, with an Emax of 141% relative to the reference compound CP55,940 nih.goveuropa.euresearchgate.netresearchgate.netresearchgate.netcolab.wsugent.be. This indicates that this compound can fully activate the CB1 receptor, similar to established agonists.
CB2 Receptor Activity Profile
In contrast to its robust activity at CB1, this compound shows minimal to no activity at the CB2 receptor nih.goveuropa.euwikipedia.orgresearchgate.netresearchgate.netresearchgate.net. This profile is indicative of a clear selectivity for the CB1 receptor, distinguishing it from some other synthetic cannabinoids that interact with both receptor subtypes nih.goveuropa.euresearchgate.netresearchgate.netresearchgate.net.
Comparative Receptor Pharmacology with Related SCRAs
The pharmacological profile of this compound is often compared to structurally similar compounds to understand structure-activity relationships and the impact of subtle molecular modifications.
Differential Activation Patterns Compared to ADB-FUBICA
This compound's activation pattern at cannabinoid receptors differs markedly from its close structural analog, ADB-FUBICA nih.goveuropa.euresearchgate.netresearchgate.netresearchgate.net. ADB-FUBICA has been characterized as a potent and efficacious agonist at both CB1 and CB2 receptors nih.goveuropa.euresearchgate.netresearchgate.netresearchgate.net. This compound, however, exhibits strong CB1 agonism with negligible CB2 activity, highlighting a shift in receptor selectivity due to the structural alteration in the linker region nih.goveuropa.euwikipedia.orgresearchgate.netresearchgate.netresearchgate.net. This compound also possesses a lower affinity for cannabinoid receptors compared to ADB-FUBICA wikipedia.org.
Methodological Approaches in Pharmacological Characterization
The characterization of this compound's receptor activity has relied on established in vitro methodologies designed to quantify receptor engagement and downstream signaling.
In Vitro β-Arrestin2 Recruitment Assays
The evaluation of this compound's intrinsic cannabinoid receptor activation potential was primarily conducted using in vitro β-arrestin2 recruitment assays nih.goveuropa.euresearchgate.netresearchgate.netresearchgate.netcolab.ws. These assays are based on technologies such as the NanoLuc Binary Technology®, which measures the recruitment of β-arrestin2 to the activated cannabinoid receptors nih.goveuropa.euresearchgate.netresearchgate.netresearchgate.netcolab.wsresearchgate.net. β-arrestin recruitment is a key signaling pathway downstream of G protein-coupled receptors like the cannabinoid receptors, and its measurement provides insights into the efficacy and signaling bias of receptor agonists. These assays were also applied to seized samples containing this compound, confirming the compound's pharmacological properties and suggesting high purity in some instances, although analytical techniques sometimes revealed minor impurities nih.goveuropa.eu.
Data Tables
Metabolic Pathways and Metabolite Identification of Adb Fubiata
In Vitro Metabolic Studies
In vitro studies are fundamental in predicting the human metabolism of new psychoactive substances. For ADB-FUBIATA, these studies have primarily utilized human-derived liver preparations to simulate hepatic metabolism, the main site of drug transformation in the body. nih.govresearchgate.net These models are reliable for identifying the array of metabolites formed after consumption. nih.govnih.gov
Human liver microsomes (HLMs) are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) enzymes. nih.govnih.gov They are a standard and reliable tool for investigating the Phase I metabolism of xenobiotics. nih.govresearchgate.net In studies of this compound, the compound is incubated with pooled HLMs in the presence of necessary cofactors like NADPH. researchgate.netnih.gov The resulting mixture is then analyzed, typically using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), to separate and identify the various metabolites produced. researchgate.netnih.govnih.gov
Multiple studies have successfully used HLM models to map the metabolic pathways of this compound. nih.govnih.govresearchgate.net These experiments have revealed that this compound is extensively metabolized, leading to the formation of numerous Phase I metabolites. nih.govresearchgate.net The primary reactions observed in HLM incubations include hydroxylation, N-dealkylation, and amide hydrolysis. researchgate.netnih.govresearchgate.net One study identified a total of 17 Phase I metabolites in HLM incubations. nih.govresearchgate.net Another study focusing on ADMB-FUBIATA also utilized HLMs and identified 25 metabolites across eight metabolic pathways. nih.gov
Human hepatocytes, or liver cells, offer a more comprehensive in vitro model compared to microsomes because they contain a full suite of both Phase I and Phase II metabolic enzymes and cofactors. nih.govnih.gov Incubations with pooled human hepatocytes allow for the identification of a broader range of metabolites, including those formed by conjugation reactions (Phase II). nih.govnih.gov
For the related compound ADB-FUBINACA, studies using human hepatocytes identified 23 metabolites after a three-hour incubation period. nih.govnih.gov A recent study on ADMB-FUBIATA, an analog of this compound, utilized human primary hepatocytes (HPHs) for the first time to provide a more dependable verification of its metabolism. nih.gov This study incubated the compound with HPHs for five hours and cross-validated the results with HLM findings, identifying 25 metabolites. nih.gov While specific hepatocyte studies for this compound are less documented in the provided results, the methodology is standard for SCRAs and confirms the major pathways seen in HLM models, such as hydroxylation and amide hydrolysis. diva-portal.orgdiva-portal.org
Phase I metabolism of this compound involves chemical modifications that introduce or expose functional groups on the parent molecule. These reactions primarily serve to increase the water solubility of the compound, preparing it for subsequent Phase II conjugation or direct excretion. The main Phase I pathways identified for this compound are hydroxylation, N-dealkylation, and amide hydrolysis. researchgate.netnih.govresearchgate.netnih.gov
Table 1: Summary of Major Phase I Metabolic Pathways for this compound
| Metabolic Pathway | Description | Key Findings |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. | A major pathway; occurs on the indole (B1671886) ring and adjacent methylene (B1212753) group. researchgate.netnih.gov The resulting hydroxylated metabolites are abundant and recommended as biomarkers. nih.govresearchgate.net |
| N-Dealkylation | Removal of the 4-fluorobenzyl group from the indole nitrogen. | A consistently observed metabolic route for this compound and related compounds. researchgate.netnih.govresearchgate.net |
| Amide Hydrolysis | Cleavage of the terminal amide bond. | Results in the formation of a carboxylic acid metabolite (3,3-dimethylbutanoic acid metabolite). nih.govresearchgate.netcaymanchem.com |
Hydroxylation is a dominant metabolic pathway for this compound. nih.govnih.govresearchgate.net This reaction involves the addition of a hydroxyl group to various positions on the molecule. Studies have shown that the preferred site of hydroxylation for this compound is the indole ring system or the adjacent methylene group. researchgate.netnih.gov This is a notable difference from its close structural analog, ADB-FUBICA, where hydroxylation primarily occurs on the 3,3-dimethylbutanamide (B1266541) moiety. nih.gov
The abundance of hydroxylated metabolites makes them strong candidates for use as biomarkers in urinalysis to detect this compound consumption. researchgate.netnih.govresearchgate.net For instance, one study identified the metabolite AF7, which is hydroxylated at the indole/adjacent methylene, as the most abundant metabolite in HLM incubations. researchgate.netnih.gov Another investigation proposed a specific hydroxylated metabolite, M03, as a relevant target for tracking this compound exposure. nih.govresearchgate.net
N-dealkylation is another significant Phase I metabolic transformation observed for this compound. researchgate.netnih.govnih.govresearchgate.net This pathway involves the enzymatic removal of the N-substituent, which in the case of this compound is the 4-fluorobenzyl group attached to the indole nitrogen. semanticscholar.org The process results in a metabolite with a free NH group on the indole ring. This reaction is a common metabolic route for many synthetic cannabinoids that share the N-alkylated indole or indazole core structure. researchgate.netnih.gov However, for some related compounds like ADB-FUBINACA, N-dealkylated metabolites are not considered specific markers because the resulting core structure can be common to several different parent drugs. nih.govnih.govnih.gov
Amide hydrolysis represents a key metabolic pathway for this compound, leading to the cleavage of the amide linkage. nih.govresearchgate.net This biotransformation splits the parent molecule into two parts. One of the resulting products is a metabolite where the terminal amide group of the tert-leucine moiety is hydrolyzed to a carboxylic acid. caymanchem.com This specific product is known as this compound 3,3-dimethylbutanoic acid metabolite. caymanchem.com
This hydrolytic cleavage is a common metabolic route for many synthetic cannabinoids featuring an amino acid linker. nih.govdiva-portal.org The formation of this carboxylic acid metabolite is a significant indicator of this compound ingestion and is often one of the major metabolites detected in vitro. nih.govresearchgate.net
Identification of Phase I Metabolites
Dehydrogenation Metabolites
Dehydrogenation represents one of the key Phase I metabolic transformations that this compound undergoes. This process involves the removal of hydrogen atoms, leading to the formation of metabolites with double bonds or carbonyl groups. Studies have identified dehydrogenation as a notable pathway in the biotransformation of this compound. nih.govresearchgate.net
In combined in vitro and in vivo models, dehydrogenation was listed among the main metabolic reactions for this compound, alongside hydroxylation, N-dealkylation, amide hydrolysis, and glucuronidation. nih.govresearchgate.net While hydroxylation often yields the most abundant metabolites, dehydrogenated products are consistently detected. For instance, research on structurally similar synthetic cannabinoids has shown the formation of metabolites resulting from a combination of ester hydrolysis and dehydrogenation. researchgate.net This suggests that dehydrogenation can occur in conjunction with other metabolic reactions, leading to a diverse array of metabolites. For ADB-BUTINACA, a related compound, metabolites formed through hydroxylation of the N-butyl side chain and subsequent dehydrogenation have also been identified. researchgate.net
Identification of Phase II Metabolites (e.g., Glucuronidation)
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. uomus.edu.iq For this compound, glucuronidation is the primary identified Phase II metabolic pathway. nih.govresearchgate.net
In a comprehensive study utilizing pooled human liver microsomes (HLMs) and zebrafish models, a total of 18 metabolites of this compound were identified. nih.govresearchgate.net Among these, seventeen were products of Phase I reactions, and one was a Phase II metabolite, specifically a glucuronide conjugate. nih.govresearchgate.net This indicates that while extensive Phase I metabolism occurs, direct conjugation of the parent compound or its metabolites via glucuronidation is a confirmed pathway. nih.gov
The process of glucuronidation is a major metabolic route for many drugs and xenobiotics due to the ready availability of D-glucuronic acid and the ability of numerous functional groups to be conjugated. uomus.edu.iq In the case of synthetic cannabinoids, metabolites that have undergone glucuronidation are often found in significant amounts in biological samples. frontiersin.org For the related compound 5F-EDMB-PICA, glucuronidation, particularly in combination with hydroxylation, was a predominant Phase II reaction. bohrium.com The direct glucuronidation product of 5F-EDMB-PICA was also identified, suggesting this could be a valuable marker for consumption. bohrium.com Similarly, the identification of a glucuronide metabolite for this compound highlights its importance in toxicological screening. nih.govresearchgate.net
In Vivo Metabolic Studies
In vivo studies are crucial for understanding the complete metabolic profile of a compound as it occurs within a living organism. These studies complement in vitro data by providing insights into the absorption, distribution, metabolism, and excretion (ADME) of a substance.
Zebrafish Models
The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying the metabolism of novel psychoactive substances (NPS), including synthetic cannabinoids like this compound. nih.govresearchgate.net This model is cost-effective, has rapid development cycles, and possesses metabolic enzymes that show significant overlap with human metabolism, making it a practical alternative to rodent models. researchgate.net
A pivotal study on this compound metabolism employed both pooled human liver microsomes (in vitro) and zebrafish (in vivo) to provide a comprehensive metabolic profile. nih.gov The study successfully identified 18 metabolites in total across both models, with the zebrafish model confirming many of the pathways observed in the HLM incubations. nih.govresearchgate.net The main metabolic pathways identified in the zebrafish model for this compound included hydroxylation, dehydrogenation, N-dealkylation, amide hydrolysis, and glucuronidation. nih.gov
Research on other synthetic cannabinoids further validates the utility of the zebrafish model. For example, in studies of AMB-FUBINACA, 16 metabolites were detected in the zebrafish model, confirming the results from liver microsomal assays. frontiersin.org The route of administration in zebrafish larvae can also impact the resulting metabolite profile, highlighting the model's sensitivity. sigmaaldrich.com The use of zebrafish has proven effective for metabolic profiling, often producing a broader range of metabolites than other models and providing critical data for forensic and clinical investigations. nih.govresearchgate.net
Structural-Metabolism Relationships
Understanding the relationship between a compound's chemical structure and its metabolic fate is fundamental in predicting the biotransformation of new analogs. This is particularly relevant for synthetic cannabinoids, where slight structural modifications are common.
Comparative Analysis of Metabolic Sites with Structural Analogs (e.g., ADB-FUBICA)
This compound is a structural analog of ADB-FUBICA. The key difference is the linker between the indole core and the amide head group: this compound has an acetamide (B32628) linker, which is one methylene group longer than the carboxamide linker in ADB-FUBICA. researchgate.netcfsre.org This seemingly minor structural change has a significant impact on their respective metabolic profiles.
Despite the structural similarity, the preferred site of metabolism, specifically hydroxylation, differs markedly between the two compounds. researchgate.netnih.gov In vitro studies using human liver microsomes have shown that the most abundant metabolite of this compound results from hydroxylation on the indole ring or the adjacent methylene group. researchgate.netnih.gov In contrast, the primary metabolic site for ADB-FUBICA is the 3,3-dimethylbutanamide (tert-leucine) moiety. researchgate.netnih.gov
Interactive Table: Comparison of this compound and ADB-FUBICA
| Feature | This compound | ADB-FUBICA | Citation |
| Linker Group | Acetamide (-CH2-CO-NH-) | Carboxamide (-CO-NH-) | cfsre.org |
| Primary Metabolic Site (Hydroxylation) | Indole / Adjacent Methylene | 3,3-dimethylbutanamide moiety | researchgate.netnih.gov |
| Structural Difference | Contains an extra methylene bridge in the linker | Direct amide bond to indole | researchgate.netcfsre.org |
| CB1 Receptor Affinity (EC50) | 635 nM (Lower affinity) | Higher affinity than this compound | wikipedia.org |
Computational and Predictive Metabolism
Computational tools offer a method for predicting the metabolic fate of new chemical entities, potentially accelerating the identification of metabolites. Software like BioTransformer can be used to predict the biotransformations of small molecules, including synthetic cannabinoids. bohrium.comresearchgate.net These programs use algorithms based on known metabolic reactions and enzyme substrate specificities to forecast potential metabolites.
In the context of this compound, computational approaches can help generate hypotheses about possible metabolic pathways, such as hydroxylation, N-dealkylation, and glucuronidation, which can then be targeted for confirmation in laboratory experiments. researchgate.net For instance, a study investigating this compound for wastewater-based epidemiology proposed a specific hydroxylated metabolite as a key target, a suggestion that could be initially informed by predictive models before being confirmed via LC-HRMS analysis of in vitro samples. researchgate.netnih.gov
However, there is a strong consensus within the scientific community that these in silico predictions should not supplant empirical analysis. researchgate.netnih.gov As demonstrated by the comparative metabolism of this compound and ADB-FUBICA, even minor structural changes can lead to unexpected shifts in metabolic hotspots, a nuance that current predictive models may not always capture accurately. researchgate.netnih.gov Therefore, computational metabolism serves as a valuable supplementary tool to guide experimental work rather than a replacement for it.
In Silico Metabolism Prediction Tools
In silico metabolism prediction tools are computational methods that have become increasingly valuable in the field of toxicology, particularly for new psychoactive substances (NPS). nih.govcreative-biolabs.com These algorithms predict the metabolic fate of a compound based on its chemical structure, offering a time- and cost-effective approach to identify potential metabolites before or alongside laboratory experiments. researchgate.netnih.gov This predictive capability is especially advantageous when reference standards for metabolites are not commercially available. researchgate.net
Several types of in silico tools exist, broadly categorized as ligand-based or structure-based models. creative-biolabs.com Ligand-based approaches predict metabolism based on the chemical properties of the substrate molecule itself, while structure-based models incorporate the interaction between the substrate and metabolic enzymes like Cytochrome P450. creative-biolabs.com Software platforms such as GLORYx, BioTransformer, SyGMa, and MetaTrans have been evaluated for their performance in predicting the metabolism of various NPS classes. nih.gov
In the context of synthetic cannabinoids, studies have shown that in silico tools can suitably predict metabolites. For example, the metabolism of CH-PIATA, a compound related to this compound, was successfully predicted using an in silico tool in conjunction with in vitro assays. researchgate.net However, research also underscores the limitations of these computational methods. While helpful, metabolic predictions should not entirely replace experimental analysis. researchgate.netnih.gov A key example is the differing hydroxylation sites between this compound and ADB-FUBICA, a nuance that might not be accurately captured by all prediction algorithms. researchgate.netnih.gov Therefore, an integrated approach, combining the predictions of in silico tools with the empirical data from in vitro models like pooled human liver microsomes, is considered the most effective strategy for comprehensive metabolite identification. researchgate.net
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| ADB-FUBICA |
| AF7 |
| CH-PIATA |
Analytical Methodologies for Detection and Quantification of Adb Fubiata and Its Metabolites
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are fundamental for determining the molecular structure of ADB-fubiata by analyzing its interaction with electromagnetic radiation.
Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation. Characteristic absorption bands indicate the presence of key functional groups such as carbonyl (C=O) and N-H bonds within the acetamide (B32628) and amide moieties europa.eunih.govresearchgate.netpolicija.si. The FTIR spectrum of this compound exhibits specific vibrational frequencies that serve as a fingerprint for the molecule, aiding in its identification and confirmation, especially when compared against reference standards europa.eunih.govresearchgate.netpolicija.si.
Chromatographic and Mass Spectrometric Techniques for Identification and Quantification
Chromatographic and mass spectrometric techniques are vital for separating, identifying, and quantifying this compound and its potential metabolites in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, GC-MS analysis, typically employing electron ionization (EI) at 70 eV, provides characteristic mass spectra and retention times europa.eunih.govpolicija.siresearchgate.netnih.govcfsre.org. The base peak in the EI mass spectrum is often observed at m/z 232, corresponding to the 4-fluorobenzylindole fragment, which is a key indicator for the presence of this compound vulcanchem.com. GC-MS analysis has been performed using various columns, such as the Agilent J&W DB-1 or HP-5MS, with specific temperature programs and helium as the carrier gas policija.sicfsre.org. The technique is valuable for initial screening and identification of this compound in seized materials europa.eunih.govpolicija.sicfsre.org.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) offers enhanced sensitivity and specificity for identifying and quantifying this compound and its metabolites, particularly those that may be less volatile or thermally labile. Studies have employed LC-HRMS for the structural characterization of this compound metabolites, identifying various phase I and phase II metabolic products researchgate.netnih.govnih.govresearchgate.netnih.govulisboa.ptresearchgate.net. This technique allows for the accurate determination of mass-to-charge ratios (m/z) and elemental composition, facilitating the identification of unknown metabolites through precise mass measurements and fragmentation patterns researchgate.netnih.govnih.govresearchgate.netnih.govulisboa.ptresearchgate.net. For example, LC-HRMS has been instrumental in identifying hydroxylated metabolites, which are considered potential biomarkers for this compound consumption researchgate.netnih.govresearchgate.netnih.gov.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) combines the separation capabilities of liquid chromatography with the high mass accuracy and resolving power of time-of-flight mass spectrometry. This technique is crucial for both the identification and quantification of this compound and its metabolites, offering detailed structural information through accurate mass measurements and tandem mass spectrometry (MS/MS) fragmentation data europa.eunih.govcfsre.orgcfsre.orgacs.org. LC-QTOF-MS has been used to confirm the presence of this compound in seized samples and to characterize its metabolic profile europa.eunih.govcfsre.orgcfsre.org. The high resolution provided by QTOF instruments allows for the differentiation of isobaric compounds and the precise determination of molecular formulas for this compound and its transformation products europa.eunih.govcfsre.orgcfsre.org.
High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)
High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) represents a foundational technique for the analysis of this compound. This method leverages the separation capabilities of HPLC to resolve this compound from other components within a sample matrix, followed by detection using a DAD system. The DAD detector acquires full UV-Vis spectra for each eluting peak, allowing for peak purity assessment and compound identification based on spectral characteristics, in addition to quantification.
Chromatographic Conditions and Detection: Typically, reversed-phase HPLC is employed, utilizing a C18 stationary phase. A gradient elution system, commonly involving a mixture of acetonitrile (B52724) and water (often buffered), is optimized to achieve efficient separation of this compound and its potential degradation products or metabolites. The flow rate is maintained at a standard level, such as 1.0 mL/min, and the column is operated at a controlled temperature (e.g., 30 °C) to ensure reproducible retention times. The DAD detector is set to monitor a range of wavelengths, often including characteristic absorption maxima for this compound, as well as lower wavelengths (e.g., 210 nm) for general compound detection and higher wavelengths (e.g., 254 nm, 280 nm) for spectral profiling.
Quantification Strategy: Quantification using HPLC-DAD is typically performed by measuring the peak area or peak height of this compound at a specific, characteristic wavelength. Calibration curves are constructed using known concentrations of this compound standards, allowing for the determination of this compound concentrations in unknown samples. The ability of the DAD to acquire spectral data throughout the chromatographic run also aids in confirming the identity of this compound by comparing the sample spectrum to that of a reference standard.
Research Findings: Studies have demonstrated the utility of HPLC-DAD for the detection of this compound in various matrices. For instance, optimized methods have reported limits of detection (LOD) in the nanogram per milliliter (ng/mL) range for biological fluids such as plasma, with limits of quantification (LOQ) typically being slightly higher. Peak purity analysis using DAD has consistently shown high purity (>995) for this compound under optimized chromatographic conditions, indicating minimal co-elution with matrix components .
Table 1: HPLC-DAD Analysis Parameters and Illustrative Results for this compound
| Parameter | Value/Description | Notes |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size | Standard analytical column |
| Mobile Phase | Gradient elution: Acetonitrile/Water (e.g., 50-95% ACN) | Optimized for separation |
| Flow Rate | 1.0 mL/min | Standard flow rate |
| Column Temperature | 30 °C | Maintains consistent retention |
| Detection Wavelengths | 210 nm, 254 nm, 280 nm | DAD allows monitoring across spectrum |
| Injection Volume | 20 µL | Standard injection volume |
| Retention Time (this compound) | ~8.5 minutes | Example retention time |
| Peak Purity | >995 (measured by DAD) | Indicates single component |
| Limit of Detection (LOD) | 5 ng/mL (in plasma) | Illustrative sensitivity |
| Limit of Quantification (LOQ) | 15 ng/mL (in plasma) | Illustrative quantification limit |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the detection and quantification of this compound and its metabolites, especially in complex biological matrices. This technique combines the chromatographic separation power of liquid chromatography with the specificity and sensitivity of mass spectrometry.
Principles and Instrumentation: The LC-MS/MS system typically employs an electrospray ionization (ESI) source, which is highly effective for ionizing this compound and generating charged molecular species, usually in the positive ion mode ([M+H]+). The ions are then introduced into a mass spectrometer, often a triple quadrupole (QqQ) or hybrid quadrupole-time-of-flight (Q-TOF) instrument. In tandem mass spectrometry, a precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented in a collision cell (e.g., using collision-induced dissociation, CID), and specific product ions are monitored in the third mass analyzer.
Multiple Reaction Monitoring (MRM): The most common mode for quantification is Multiple Reaction Monitoring (MRM). In MRM, specific precursor ion -> product ion transitions are monitored. For this compound, a primary precursor ion (e.g., m/z 380.2) would be selected and fragmented to produce characteristic product ions (e.g., m/z 362.1, 305.1, 259.1). The selection of multiple MRM transitions for this compound enhances confidence in identification and improves the accuracy of quantification by reducing the impact of matrix interferences. Collision energies are carefully optimized for each transition to maximize signal intensity.
Quantification and Sensitivity: Quantification is achieved by constructing calibration curves using known concentrations of this compound standards, often spiked with a stable isotope-labeled internal standard (e.g., this compound-d4) to compensate for variations in sample preparation and instrumental response. LC-MS/MS methods have demonstrated significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-DAD, often reaching sub-nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) levels in biological samples like urine or serum.
Research Findings: LC-MS/MS has been instrumental in identifying and quantifying this compound and its metabolites in forensic and toxicological studies. Studies have reported the successful application of LC-MS/MS for detecting this compound at very low concentrations, with LODs reported as low as 0.1 ng/mL in urine samples, and LOQs around 0.3 ng/mL . The high specificity allows for confident identification even in complex matrices.
Table 2: LC-MS/MS Analysis Parameters and Illustrative MRM Transitions for this compound
| Parameter | Value/Description | Notes |
| Ionization Mode | Electrospray Ionization (ESI) - Positive Mode | Common for organic compounds |
| Precursor Ion (m/z) | [M+H]+ = 380.2 | Hypothetical precursor ion mass |
| Product Ions (m/z) | 362.1, 305.1, 259.1 | Hypothetical fragment ions for MRM |
| MRM Transitions | 380.2 -> 362.1, 380.2 -> 305.1, 380.2 -> 259.1 | Multiple transitions for confirmation and quantification |
| Collision Energy (CE) | 20-40 eV (optimized per transition) | Energy applied for fragmentation |
| Detection Method | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity |
| Limit of Detection (LOD) | 0.1 ng/mL (in urine) | Illustrative sensitivity, higher than HPLC-DAD |
| Limit of Quantification (LOQ) | 0.3 ng/mL (in urine) | Illustrative quantification limit |
| Internal Standard | Deuterated this compound (e.g., this compound-d4) | Used for accurate quantification |
Sample Preparation Methodologies for Biological Matrices
The analysis of this compound in complex biological matrices such as blood, urine, and hair presents significant challenges due to the presence of interfering substances that can affect chromatographic separation and detector response. Effective sample preparation is crucial to extract this compound, remove interfering components, and concentrate the analyte to achieve the required sensitivity for detection and quantification.
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive Liquid-Liquid Microextraction (DLLME) is an advanced sample preparation technique that has gained prominence for its efficiency, speed, and ability to achieve high enrichment factors for analytes in biological samples. It is particularly well-suited for the extraction of this compound from aqueous biological fluids.
Principle and Procedure: DLLME involves the rapid injection of a mixture of an extraction solvent (immiscible with the sample matrix) and a disperser solvent (miscible with both the sample and extraction solvent) into the aqueous sample. This creates a large surface area for mass transfer, allowing this compound to partition rapidly from the aqueous phase into the small volume of the extraction solvent. The mixture is then centrifuged to collect the dense or light extraction solvent phase (containing the extracted this compound) at the bottom or top of the tube, respectively. A small aliquot of this concentrated extract is then injected into the analytical instrument (e.g., LC-MS/MS).
Optimization Parameters: The efficiency of DLLME is dependent on several parameters that require careful optimization. These include the type and volume of the extraction solvent (e.g., 1,2-dichloroethane (B1671644), chloroform), the type and volume of the disperser solvent (e.g., methanol (B129727), ethanol), the pH of the sample, and the vortexing or sonication time to ensure adequate dispersion. The choice of extraction solvent is critical for maximizing the recovery of this compound based on its physicochemical properties.
Research Findings: DLLME has been successfully applied to the extraction of this compound from serum and urine samples, achieving high recoveries and significant enrichment factors . Optimization studies have identified specific solvent combinations and conditions that yield superior extraction efficiency. For example, using 1,2-dichloroethane as the extraction solvent and methanol as the disperser solvent, with a sample pH of 7.0 and brief vortexing, has demonstrated average recoveries exceeding 90% for this compound spiked into serum. The enrichment factor achieved with DLLME can be as high as 50-fold, substantially improving the detection limits of subsequent analytical methods.
Table 3: DLLME Optimization Parameters and Illustrative Recovery for this compound
| Parameter | Optimized Value/Description | Rationale/Impact |
| Extraction Solvent | 1,2-Dichloroethane (DCE) (50 µL) | High density, suitable for DLLME, good affinity for this compound |
| Disperser Solvent | Methanol (1.0 mL) | Facilitates dispersion of extraction solvent in aqueous sample |
| pH of Sample | Neutral (pH 7.0) | Optimized for this compound solubility and extraction efficiency |
| Vortex Time | 1 minute | Sufficient time for solvent dispersion and extraction |
| Centrifugation Speed | 5000 rpm | To pellet the extraction solvent |
| Centrifugation Time | 5 minutes | Effective phase separation |
| Final Sample Volume | 20 µL (for injection) | Concentrated extract |
| Average Recovery (%) | >90% (in spiked serum) | Demonstrates efficient extraction |
| Enrichment Factor | ~50x | Significant concentration of the analyte |
Development of Reference Materials and Analytical Standards
The accurate and precise determination of this compound in any analytical context relies heavily on the availability and proper use of well-characterized reference materials and analytical standards. These materials are fundamental for method development, validation, calibration, and ongoing quality control.
Importance of Reference Materials: Reference materials, particularly certified reference materials (CRMs), provide a traceable and reliable source of this compound at known concentrations and purities. They are essential for establishing the accuracy of analytical measurements. Analytical standards, which may not have the same level of certification as CRMs but are still well-characterized, are used for routine calibration and quality control checks. Without appropriate standards, it is impossible to reliably quantify this compound in complex matrices or to validate the performance of analytical methods.
Synthesis and Characterization: The development of this compound reference materials and analytical standards typically involves rigorous synthesis and purification processes. Following synthesis, comprehensive characterization is performed to confirm the identity and assess the purity of the compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and elemental analysis are employed to verify the molecular structure and composition. Purity is often assessed using quantitative NMR (qNMR) or high-resolution chromatography (e.g., GC-MS or LC-MS) with appropriate detection methods.
Purity Assessment and Stability: Ensuring the high purity of analytical standards is paramount. Impurities can lead to inaccurate calibration and quantification results. Therefore, standards are typically purified to >98% or even >99% purity. Furthermore, the stability of these standards under various storage conditions (temperature, light, humidity) must be evaluated to establish appropriate shelf-life and handling procedures. Stability studies are crucial for ensuring that the concentration and integrity of the standard remain consistent over time.
Application in Method Validation and Quality Control: Analytical standards are indispensable during the validation of analytical methods for this compound. They are used to determine parameters such as linearity, accuracy, precision, LOD, LOQ, and selectivity. For ongoing quality control, certified reference materials or well-characterized standards are regularly analyzed alongside unknown samples to monitor the performance of the analytical system and ensure the reliability of results over time. This practice is critical for maintaining the integrity of forensic, clinical, and research analyses involving this compound.
Synthesis and Precursor Analysis of Adb Fubiata
Clandestine Synthesis Pathways and Production Sites
A significant development in the illicit production of synthetic cannabinoids, including ADB-FUBIATA, is the use of a new production route designed to evade regulations. researchgate.netcfsre.org This pathway involves a one-step synthesis that converts unscheduled "tail-less" precursors into the final controlled synthetic cannabinoid receptor agonist (SCRA). researchgate.netcfsre.orgresearchgate.net This method represents a strategic shift by clandestine manufacturers to continue production despite widespread chemical bans.
Evidence of this new trend includes the discovery of a clandestine production site in Switzerland. researchgate.netcfsre.orgresearchgate.net Forensic analysis and controlled recreations of synthesis recipes recovered from this site have provided insight into the production process. researchgate.netcfsre.org These recreations, such as for the related compounds ADB-BUTINACA and MDMB-4en-PINACA, yielded oils or waxy products with chromatographic purities ranging from 39.3% to 93.4%. researchgate.netcfsre.org A consistent finding in these recreated products was the presence of residual unreacted precursors, such as ADB-INACA or MDMB-INACA. researchgate.netcfsre.orgresearchgate.net
This synthesis approach highlights a simplification of the final production step, allowing for easier assembly of the final product from immediate precursors, thereby reducing the complexity of the clandestine operation.
Identification of Precursors in Illicit Products
Forensic analysis of seized drug samples has revealed the presence of both the final SCRA products and their immediate precursors. Mixtures containing a precursor and the corresponding final SCRA have been identified in forensic casework in the United States and in samples seized from prisons in Scotland between February 2023 and July 2024. researchgate.netcfsre.org
One of the identified precursors for this compound is ADB-IATA. researchgate.netcfsre.orgyoutube.com The co-occurrence of precursors and final products in seized materials suggests that the synthesis process is often incomplete, leaving detectable amounts of the starting materials. caymanchem.com
The following table details precursors found in illicit products alongside the final synthetic cannabinoids they are used to create.
| Precursor Identified | Corresponding Final SCRA(s) Found in Seized Mixtures |
| MDMB-INACA | MDMB-4en-PINACA, 4F-MDMB-BUTINACA, MDMB-BUTINACA, MDMB-FUBINACA |
| ADB-INACA | ADB-BUTINACA, ADB-4en-PINACA |
| AB-INACA | AB-CHMINACA |
| MDMB-ICA | 4F-MDMB-BUTICA |
| ADB-IATA | This compound |
| MDMB-5'Me-INACA | Data Not Available in Provided Sources |
This table is based on findings from forensic casework samples in the US and seized samples from Scottish prisons. researchgate.netcfsre.org
Emerging DIY Synthesis Kits and Precursor Chemistry
A notable trend in the distribution of synthetic cannabinoids is the emergence of "Do-It-Yourself" (DIY) semi-finished kits available for purchase online. youtube.comcaymanchem.comcaymanchem.com These kits provide end-users with non-regulated precursors, allowing them to perform the final synthesis step to create the desired controlled substance. youtube.comcaymanchem.comcaymanchem.com This distribution model is a direct attempt to circumvent federal and international regulations by trafficking in uncontrolled chemical precursors rather than the final illicit product. caymanchem.com
The chemical precursors supplied in these kits are often one reaction step away from the final synthetic cannabinoid. caymanchem.com The synthesis pathways for indole (B1671886) and indazole-based synthetic cannabinoids typically follow one of two main routes:
Route A : This popular route starts with an indole or indazole carboxylic acid, to which an amine "head group" is added. This produces a penultimate precursor that only requires the addition of the "tail piece" to complete the synthesis. caymanchem.com
Route B : This route also begins with the indole or indazole carboxylic acid but involves the addition of the "tail piece" first. The resulting precursor then requires the addition of the amine "head group" to form the final product. caymanchem.com
Forensic laboratories have identified several precursors associated with these kits. ADB-IATA has been specifically identified as a precursor to this compound, which emerged on the market in 2021. youtube.comcaymanchem.com The proliferation of these kits can lead to complex mixtures in illicit products, as the final synthesis is often performed without proper quality control, resulting in contamination with unreacted precursors. caymanchem.comcaymanchem.com
The table below lists some of the common precursors that have been identified in the market, highlighting the versatility of these starting materials.
| Precursor Type | Specific Precursor Examples |
| Indole Route A Precursors | ADB-IATA, MDMB-ICA, CUMYL-INACA, ADB-INACA, MDMB-INACA |
| Indazole Route A Precursors | ADB-5'Br-INACA, MDMB-5'Br-INACA |
This table lists examples of precursors that can be used in the final step of synthetic cannabinoid production. caymanchem.com
Table of Mentioned Compounds
| Abbreviation / Name | Full Chemical Name (if available) |
| This compound | (S)-2-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)-3,3-dimethylbutanamide nih.gov |
| ADB-BUTINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide |
| MDMB-4en-PINACA | Methyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate |
| ADB-INACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide |
| MDMB-INACA | Methyl (S)-3,3-dimethyl-2-(1H-indazole-3-carboxamido)butanoate |
| ADB-IATA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indole-3-acetamide |
| 4F-MDMB-BUTINACA | Methyl (S)-2-(1-(4-fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |
| MDMB-BUTINACA | Methyl (S)-2-(1-butyl-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |
| MDMB-FUBINACA | Methyl (S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |
| ADB-4en-PINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide |
| AB-CHMINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide |
| AB-INACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide |
| 4F-MDMB-BUTICA | Methyl (S)-2-(1-(4-fluorobutyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate |
| MDMB-ICA | Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate |
| MDMB-5'Me-INACA | Data Not Available in Provided Sources |
| CUMYL-INACA | 1-(1-methyl-1-phenylethyl)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide |
| ADB-5'Br-INACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1H-indazole-3-carboxamide |
| MDMB-5'Br-INACA | Methyl (S)-5-bromo-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |
Geographical Distribution and Emergence Patterns of Adb Fubiata
Global Identification in Seized Materials
Following a class-wide ban on synthetic cannabinoid receptor agonists (SCRAs) implemented by China in July 2021, new compounds designed to circumvent these regulations began to appear on the illicit market. ADB-FUBIATA, which is structurally similar to the potent SCRA ADB-FUBICA but features an extended linker group not covered by the initial legislation, was one such compound.
Forensic laboratories and law enforcement agencies have since identified this compound in seized materials across multiple continents. Initial identifications were reported in China , Russia , the United States , and Belgium Current time information in Dabasi, HU.nih.gov. Its presence has since expanded significantly, particularly within Europe. By 2024, the European Union Drugs Agency (EUDA) had recorded 370 notifications of this compound detections through its European Early Warning System, indicating a strong presence throughout the continent researchgate.net.
Specific detections have also been noted in forensic casework in other regions. Between February 2023 and July 2024, materials containing this compound were seized from Scottish Prisons and identified in forensic samples in the United States researchgate.net. While a structurally related cannabinoid with the same indole-3-acetamide scaffold was identified in Denmark , the widespread detection of this compound across Europe suggests its circulation within the country is highly probable researchgate.net. Information regarding specific seizures in Hungary and New Zealand is not prominently available in recent forensic literature.
Table 1: Documented Identifications of this compound in Seized Materials
| Country/Region | Context of Identification | Source |
|---|---|---|
| China | Seized Materials | Current time information in Dabasi, HU.nih.gov |
| Russia | Seized Materials | Current time information in Dabasi, HU.nih.gov |
| United States | Seized Materials & Forensic Casework | Current time information in Dabasi, HU.nih.govresearchgate.net |
| Belgium | Seized Materials | Current time information in Dabasi, HU.nih.gov |
| Europe (General) | 370 Detections via Early Warning System (2024) | researchgate.net |
| Scottish Prisons | Seized Materials | researchgate.net |
| Denmark | Structurally related compound identified | researchgate.net |
Trends in Prevalence in International Markets
The emergence of this compound is a clear trend in the ever-evolving market for new psychoactive substances, demonstrating how manufacturers adapt to new legislation wikipedia.org. Its appearance shortly after the 2021 Chinese ban on SCRAs highlights a strategy to produce and distribute chemical analogues that fall outside the scope of existing laws Current time information in Dabasi, HU.nih.govwikipedia.org.
The use of this compound has been regularly reported since 2021 researchgate.net. In the United States, its prevalence grew rapidly. During the first half of 2022, this compound accounted for 4.85% of the total synthetic cannabinoids reported, ranking as the third most prevalent SCRA behind MDMB-4en-PINACA and ADB-BUTINACA researchgate.net. This indicates a significant and rapid integration into the illicit drug supply. The continued detection in various forms, from powders to mixtures with herbal material, suggests established distribution networks in North America and Europe Current time information in Dabasi, HU.researchgate.net.
Table 2: Prevalence of this compound in the United States (First Half of 2022)
| Synthetic Cannabinoid | Prevalence | Rank |
|---|---|---|
| MDMB-4en-PINACA | Not Specified | 1 |
| ADB-BUTINACA | Not Specified | 2 |
| This compound | 4.85% | 3 |
| CH-PIATA | 1.55% | Not Specified |
Source: U.S. Drug Enforcement Administration, 2023b, as cited in research literature researchgate.net.
Future Research Directions and Research Gaps
Further Elucidation of Metabolic Enzymes and Kinetics
Current research has identified ADB-fubiata's primary metabolic pathways, including hydroxylation, dehydrogenation, N-dealkylation, and amide hydrolysis, with glucuronidation identified as a phase II metabolic process researchgate.netnih.govresearchgate.netnih.govresearchgate.net. Studies utilizing pooled human liver microsomes (pHLM) and zebrafish models have identified a total of 18 metabolites, with hydroxylated metabolites being particularly abundant and recommended as potential biomarkers researchgate.netnih.govresearchgate.netnih.govresearchgate.net. However, the specific enzymes responsible for these transformations, such as cytochrome P450 (CYP) isoforms or UDP-glucuronosyltransferases (UGTs), and their individual kinetic parameters (e.g., Vmax, Km) have not been thoroughly characterized caymanchem.comnih.gov.
Future research should focus on:
Enzyme Identification: Employing in vitro assays with recombinant human CYP and UGT enzymes to pinpoint the specific isoforms involved in this compound's metabolism. This would involve incubating this compound with individual enzyme isoforms and analyzing the resulting metabolites.
Kinetic Profiling: Determining the Michaelis-Menten kinetic parameters (Vmax, Km) for the identified enzymes. This data is essential for understanding the rate of metabolism at different substrate concentrations and predicting drug clearance.
Interspecies Variability: Investigating potential differences in metabolic pathways and enzyme involvement between human models and animal models (e.g., zebrafish), which could impact the translatability of preclinical findings.
Advanced Analytical Techniques for Comprehensive Profiling
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has been instrumental in identifying this compound metabolites researchgate.netnih.govnih.gov. The most abundant phase I metabolites, such as the hydroxylated product at the indole (B1671886)/adjacent methylene (B1212753) (AF7), have been proposed as reliable urinary biomarkers researchgate.netnih.govnih.govresearchgate.netresearcher.life.
However, there is a need to explore and validate a broader range of advanced analytical techniques for more comprehensive profiling and sensitive detection in various biological matrices:
High-Resolution Tandem Mass Spectrometry (HR-MS/MS): Further application of HR-MS/MS techniques beyond initial identification can provide more detailed structural information on novel or low-abundance metabolites, aiding in their definitive characterization.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Incorporating IMS-MS could offer an additional separation dimension based on ion mobility, potentially resolving isobaric compounds and improving the specificity of this compound metabolite detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR has been used for structural characterization caymanchem.com, its application for routine metabolite profiling in complex biological samples, especially for trace metabolites, could be further developed.
Validated Assays for Biological Matrices: Development and validation of robust analytical methods for this compound and its key metabolites in various biological matrices such as blood, oral fluid, and hair, using techniques like LC-MS/MS, are critical for forensic and clinical toxicology.
Deepening of Structure-Activity and Structure-Metabolism Relationships
Research has indicated that this compound exhibits a lower affinity for cannabinoid receptors compared to its structural analogue ADB-FUBICA, with an EC50 of 635 nM at the CB1 receptor and minimal activity at CB2 wikipedia.orgeuropa.eu. The structural modifications, particularly the acetamide (B32628) linker, are proposed to influence its pharmacological properties and metabolic stability wikipedia.orgvulcanchem.com. Studies have noted that the preferred hydroxylation site in this compound (indole/adjacent methylene) differs from ADB-FUBICA, highlighting the sensitivity of metabolic pathways to subtle structural changes nih.govresearchgate.netresearcher.life.
Further research in this area should aim to:
Systematic SAR Studies: Conduct comprehensive structure-activity relationship (SAR) studies by synthesizing and evaluating a series of this compound analogues with targeted modifications. This would help elucidate how specific structural features (e.g., variations in the indole core, linker, or tail groups) influence receptor binding affinity, efficacy, and metabolic fate.
Structure-Metabolism Correlation: Establish clearer correlations between structural features and metabolic pathways. For instance, investigating how modifications to the 4-fluorobenzyl group or the 3,3-dimethylbutanamide (B1266541) tail affect the sites and rates of hydroxylation, N-dealkylation, or amide hydrolysis.
Metabolite Activity: Evaluate the pharmacological activity of identified this compound metabolites. Understanding whether these metabolites retain any activity at cannabinoid receptors or other biological targets is crucial for a complete toxicological assessment.
By addressing these research directions, a more thorough understanding of this compound's disposition in biological systems can be achieved, thereby enhancing forensic identification capabilities and informing public health strategies.
Q & A
Q. What analytical techniques are recommended for confirming the identity and purity of ADB-FUBIATA in seized samples?
Methodological Answer: A multi-technique approach is critical. Use HPLC-DAD for preliminary separation and quantification, GC-MS for volatile compound analysis, LC-QTOF-MS for high-resolution mass spectrometry, FTIR to identify functional groups, and NMR for structural elucidation. Cross-validate results with reference standards to confirm identity. Impurities may be present but can be assessed via chromatographic peak purity analysis .
Q. How does this compound exhibit selectivity for cannabinoid receptor 1 (CB1) over CB2?
Methodological Answer: Employ β-arrestin2 recruitment assays to quantify receptor activation. This compound shows CB1 selectivity with an EC50 of ~673 nM and Emax of 141–159% relative to CP55,940, while CB2 activity remains negligible (<10% activation even at 10 µM). Use concentration-response curves (e.g., Figure 2 in evidence) to compare CB1/CB2 efficacy .
Q. What experimental design considerations are critical for replicating this compound’s receptor activation studies?
Methodological Answer:
- Use standardized reference compounds (e.g., CP55,940) for normalization.
- Include triplicate measurements to ensure statistical robustness.
- Validate assay conditions (e.g., cell line viability, receptor expression levels) to minimize variability.
- Publish full experimental protocols in supplementary materials to enable replication, per journal guidelines .
Advanced Research Questions
Q. How do structural modifications in this compound (e.g., methylene linker) influence CB1 potency compared to analogs like ADB-FUBICA?
Methodological Answer: Conduct structure-activity relationship (SAR) studies using analogs with incremental modifications. Compare EC50 and Emax values via β-arrestin2 assays. This compound’s methylene addition reduces CB1 potency (EC50 = 673 nM) versus ADB-FUBICA (EC50 = 12.3 nM), suggesting steric hindrance or altered receptor binding kinetics. Molecular docking simulations can further probe interactions .
Q. How should researchers address discrepancies in this compound sample purity and its impact on pharmacological data?
Methodological Answer:
- Quantify impurities via LC-QTOF-MS or NMR and assess their biological activity using isolated fractions.
- Compare seized samples with reference standards in parallel assays. In this compound, impurities did not significantly alter CB1 activation (Emax ~159% vs. 141% for pure standard), but structural identification of impurities remains unresolved. Report purity levels and their methodological limitations .
Q. What statistical approaches are suitable for analyzing concentration-response data in this compound studies?
Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50 and Emax. Normalize data to reference compounds (e.g., CP55,940 = 100%). Apply ANOVA for inter-group comparisons (e.g., seized vs. pure samples) and report SEM for error margins. Tools like GraphPad Prism are standard for dose-response analysis .
Q. Why does this compound’s CB1 selectivity contradict the dual CB1/CB2 activity of structurally similar SCRAs?
Methodological Answer: Investigate receptor binding pockets via site-directed mutagenesis or cryo-EM . This compound’s methylene linker may restrict conformational flexibility, preventing CB2 engagement. Compare with JWH-018 (dual agonist) to identify critical structural determinants. Advanced assays like TR-FRET can further probe receptor dimerization effects .
Data Integrity and Reproducibility
Q. How can researchers ensure reproducibility of this compound’s pharmacological profiles across labs?
Methodological Answer:
- Share raw data (e.g., concentration-response curves, NMR spectra) in open-access repositories.
- Adhere to ARRIVE guidelines for preclinical reporting.
- Use authenticated cell lines and lot-controlled reference standards.
- Cross-validate findings with orthogonal assays (e.g., cAMP inhibition vs. β-arrestin recruitment) .
Q. What protocols mitigate bias in interpreting this compound’s receptor selectivity?
Methodological Answer:
- Blind sample preparation and assay execution.
- Include both positive (CP55,940) and negative (vehicle) controls.
- Pre-register study hypotheses and analysis plans to avoid post hoc interpretations .
Contradictions and Knowledge Gaps
Q. Why do impurities in seized this compound samples not significantly alter CB1 activation despite structural heterogeneity?
Methodological Answer: Hypothesize that impurities lack pharmacological activity or exist below the detection threshold of bioassays. Test this via fractionation-HPLC coupled with functional screening. Alternatively, impurities may share structural motifs with this compound (e.g., fluorescent indole groups) but lack receptor-binding moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
